(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid
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Overview
Description
(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is an organic compound that features a unique structure combining an amino group, a benzyl group with a dimethylamino substituent, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzylamine derivative, followed by the introduction of the dimethylamino group. The final step involves the formation of the propanoic acid moiety through a series of reactions, including protection and deprotection steps to ensure the correct functional groups are present.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
Scientific Research Applications
(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propanoic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar benzylamine structure.
Procaine: Another local anesthetic with a related structure.
Tetracaine: A more potent local anesthetic with a similar aromatic amine structure.
Uniqueness
(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is unique due to its combination of an amino group, a dimethylamino-substituted benzyl group, and a propanoic acid moiety. This unique structure allows for a diverse range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
UBHBWFINVWXKBO-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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